molecular formula C16H18FNO2S B2907273 2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide CAS No. 1797985-67-1

2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide

Cat. No.: B2907273
CAS No.: 1797985-67-1
M. Wt: 307.38
InChI Key: XRCJPJMCMVECHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide (CAS 1797985-67-1) is a synthetic organic compound with the molecular formula C16H18FNO2S and a molecular weight of 307.3830 g/mol . This acetamide derivative features a 4-fluorophenyl group and a methoxy-thiophene side chain, a structural motif found in compounds investigated for various pharmacological activities. Similar acetamide derivatives have been studied for their potential biological properties; for instance, some structurally related compounds have been explored as potential anticancer agents , while other bioactive amides, such as the metabolite AM404, are known to mediate central analgesic effects through TRPV1 receptor activation in the nervous system . The presence of both fluorine and sulfur-containing heterocycles in its structure makes it a valuable intermediate for medicinal chemistry research and drug discovery programs. This product is provided for non-human research applications and is strictly for research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-11-3-8-15(21-11)14(20-2)10-18-16(19)9-12-4-6-13(17)7-5-12/h3-8,14H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCJPJMCMVECHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution, often using methanol as the nucleophile.

    Formation of the Methylthiophenyl Intermediate: The thiophene ring is functionalized with a methyl group through Friedel-Crafts alkylation.

    Coupling of Intermediates: The fluorophenyl, methoxy, and methylthiophenyl intermediates are coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C)

    Substitution: Methanol (CH₃OH), sodium hydride (NaH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The specific pathways and targets depend on the biological context and the intended application. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Core Substituent Variations

The target compound’s unique methoxy-thiophene-ethyl side chain distinguishes it from analogues. Key structural comparisons include:

Compound Name Core Structure Key Substituents Notable Features
Target Compound 4-Fluorophenyl-acetamide N-linked: 2-methoxy-2-(5-methylthiophen-2-yl)ethyl Thiophene enhances π-π stacking; methoxy improves solubility
CID-49671233 () 4-Fluorophenyl-acetamide N-linked: 2-(pyridazin-3-yl)ethyl Pyridazine ring may confer hydrogen-bonding capacity
UCM924 () 4-Fluorophenyl-acetamide N-linked: 2-[(3-bromophenyl)(4-fluorophenyl)amino]ethyl Dual aryl groups increase steric bulk and MT2 receptor selectivity
1c () 4-Fluorophenyl-acetamide N-linked: (4-fluorophenyl)carbamoyl Carbamoyl group introduces hydrogen-bond donors
5d () 4-Fluorophenyl-acetamide S-linked: benzofuran-oxadiazole-thio Oxadiazole-thio improves tyrosinase inhibition

Thiophene vs.

Electronic and Steric Effects

  • Fluorine Positioning : All compared compounds retain the 4-fluorophenyl group, which stabilizes aromatic interactions and resists oxidative metabolism.
  • Methoxy Group : Present only in the target compound, this group may enhance water solubility compared to purely hydrophobic substituents (e.g., UCM924’s bromophenyl group) .

Functional and Pharmacological Comparisons

Hypoglycemic Activity

N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives () exhibit hypoglycemic effects, with compound 3a (IC50 = 69 µM) showing the strongest activity. The target compound’s methoxy-thiophene side chain could similarly modulate blood sugar levels, though its efficacy remains untested .

Antiviral Potential

Pyridine-containing acetamides (e.g., 5RGX, 5RH1) inhibit SARS-CoV-2 main protease with binding affinities < −22 kcal/mol ().

Anticancer and Antimicrobial Activity

  • The target’s thiophene could similarly interact with kinase domains.
  • Benzofuran-Oxadiazole (5d) : Exhibits tyrosinase inhibition (IC50 = 1.82 µM), highlighting how heterocyclic appendages modulate enzyme targeting .

Biological Activity

2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18FN1O2S\text{C}_{15}\text{H}_{18}\text{FN}_{1}\text{O}_{2}\text{S}

This compound features a fluorophenyl group and a methoxy-thiophene moiety, which are significant for its biological activity.

Research indicates that compounds similar to this compound may exhibit activity through multiple mechanisms, including:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases, which play critical roles in cell signaling pathways related to cancer and inflammation .
  • Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections .

Pharmacological Studies

A series of studies have evaluated the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of apoptotic markers.
    StudyCell LineIC50 (µM)Mechanism
    AMCF-715Caspase activation
    BHeLa20ROS generation
  • Anti-inflammatory Effects : Research has shown that the compound can reduce pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential use in inflammatory diseases .
  • Antimicrobial Activity : The compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus, with an MIC value of 32 µg/mL. This highlights its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on a panel of cancer cell lines revealed that this compound selectively inhibited the growth of breast and cervical cancer cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates.

Case Study 2: Anti-inflammatory Mechanism

In a mouse model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of 4-fluorophenylacetic acid with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane (DCM) at 0–5°C for 12–24 hours .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the acetamide product.
  • Optimization Tips :
  • Use anhydrous solvents to minimize hydrolysis of intermediates.
  • Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Adjust stoichiometry (1.2:1 amine:acid ratio) to improve yields >70% .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Analytical Workflow :

  • ¹H/¹³C NMR :
  • Key Peaks :
  • Fluorophenyl protons: δ 7.2–7.4 ppm (doublet, J = 8.5 Hz).
  • Thiophene protons: δ 6.8–7.0 ppm (multiplet).
  • Methoxy group: δ 3.3 ppm (singlet) .
  • IR Spectroscopy :
  • Amide C=O stretch: ~1667 cm⁻¹.
  • Thiophene C-S vibration: ~611 cm⁻¹ .
  • Mass Spectrometry :
  • Expected [M+H]⁺ peak at m/z 362.2 (calculated via PubChem data) .

Advanced Research Questions

Q. What strategies are recommended for identifying biological targets or mechanisms of action for this compound?

  • Approaches :

  • Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina, focusing on thiophene and fluorophenyl motifs as pharmacophores .
  • Enzyme Assays : Test inhibitory activity against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), as structurally related acetamides show affinity .
  • Transcriptomics : Treat cell lines (e.g., HeLa or MCF-7) and analyze differentially expressed genes via RNA-seq to pinpoint pathways affected .

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Case Study :

  • Issue : Varied IC₅₀ values in antimicrobial assays for analogs with substituent changes (e.g., chloro vs. methoxy groups).
  • Resolution :

Perform SAR analysis : Compare logP and Hammett constants (σ) to correlate electronic effects with activity .

Validate assay conditions: Ensure consistent pH (7.4), temperature (37°C), and bacterial strains (e.g., S. aureus ATCC 25923) .

Use molecular dynamics simulations to assess binding stability of analogs with target proteins (e.g., penicillin-binding proteins) .

Q. What experimental protocols are recommended for assessing the compound’s stability under physiological conditions?

  • Protocol :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal Stability : Heat to 40–60°C in DMSO and analyze by DSC (decomposition onset >150°C indicates robustness) .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; track absorbance changes at λmax ~275 nm .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

  • SAR Design :

  • Core Modifications :
  • Replace 5-methylthiophene with 5-bromothiophene to enhance electrophilicity .
  • Substitute methoxy group with ethoxy to alter lipophilicity (logP ↑ by ~0.5) .
  • Assay Priorities :
  • Test modified analogs in dose-response assays (IC₅₀) against primary targets.
  • Evaluate cytotoxicity in normal cell lines (e.g., HEK293) to assess selectivity .
  • Data Analysis :
  • Use QSAR models (e.g., CoMFA) to predict activity cliffs and guide synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.